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Compound of Interest

Compound Name: SeGalNac

Cat. No.: B12376820

An in-depth exploration of the chemical structure, synthesis, and metabolic significance of
SeGalNac (and its methylated form, 13-methylseleno-N-acetyl-D-galactosamine), a key player
in selenium metabolism.

This technical guide provides a comprehensive overview of SeGalNac, a selenium-containing
monosaccharide derivative. Primarily targeting researchers, scientists, and professionals in
drug development, this document delves into the molecule's structural characteristics, offers a
detailed look at its synthesis and metabolic pathway, and presents relevant quantitative data in
a structured format.

Chemical Structure and Properties

SeGalNac, in its commonly identified methylated form, is chemically known as 13-
methylseleno-N-acetyl-D-galactosamine. It is a selenium metabolite found in human urine and
is considered a key molecule in the study of selenoglucose metabolism. The structure consists
of an N-acetylgalactosamine core where the anomeric hydroxyl group is substituted with a
methylseleno group.

The presence of selenium, a trace element essential for various biological processes, imparts
unique properties to this sugar derivative. Its high water solubility is a notable characteristic.

Table 1: Physicochemical Properties of 13-methylseleno-N-acetyl-D-galactosamine
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Property Value Source
Molecular Formula C9oH17NOsSe PubChem
Molecular Weight 298.21 g/mol PubChem

N-[(2S,3R,4R,5R,6R)-4,5-
dihydroxy-6-(hydroxymethyl)-2-

IUPAC Name y y-6-(hy Y ¥ PubChem
methylselanyloxan-3-

ylJacetamide

CC(=O)N[C@@H]1--INVALID-
SMILES PubChem
LINK--CO)O">C@HO

The selenium atom is in a 3-

configuration at the anomeric
) Inferred from name and
Stereochemistry carbon (C1). The
) i structure
galactosamine moiety adopts

the D-configuration.

Spectroscopic and Analytical Data

The structural elucidation of 13-methylseleno-N-acetyl-D-galactosamine has been confirmed
through various spectroscopic techniques. While a complete, publicly available dataset is not
readily found in a single source, the following tables summarize expected and reported data

based on the analysis of this and structurally similar compounds.

Table 2: Predicted *H and 3C NMR Chemical Shifts for the GalNAc Core

Note: The following are predicted chemical shifts for the N-acetyl-D-galactosamine core and
will be influenced by the methylseleno group. Experimental data for the full molecule is required
for precise assignments.
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Atom 'H Chemical Shift (ppm) 13C Chemical Shift (ppm)
H-1 ~4.5-5.2 ~90-100

H-2 ~3.8-4.2 ~50-55

H-3 ~3.5-3.9 ~70-75

H-4 ~3.9-4.3 ~65-70

H-5 ~3.4-3.8 ~75-80

H-6a, 6b ~3.6-4.0 ~60-65

N-Acetyl CHs ~1.9-2.1 ~20-25

Se-CHs Not available Not available

Table 3: Mass Spectrometry Fragmentation Data for N-acetylhexosamines

Note: The fragmentation of SeGalNac is expected to follow similar pathways to other N-

acetylnexosamines, with characteristic losses of water, the N-acetyl group, and cross-ring

cleavages. The presence of selenium will result in a characteristic isotopic pattern in the mass

spectrum.
miz Proposed Fragment Description
) The intact molecule with an
[M+H]*+ Protonated molecular ion
added proton.
[M+H - H20]* Loss of water Dehydration of the sugar ring.

[M+H - CHsCONHz]*

Loss of acetamide

Cleavage of the N-acetyl

group.

Various

Cross-ring fragments

Cleavage across the sugar
ring, providing structural

information.

Experimental Protocols
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Synthesis of 1B3-methylseleno-N-acetyl-D-galactosamine

The synthesis of 13-methylseleno-N-acetyl-D-galactosamine has been reported and is crucial
for obtaining standards for analytical and biological studies.[1][2] The following is a generalized
protocol based on reported syntheses.

Workflow for the Synthesis of 13-methylseleno-N-acetyl-D-galactosamine

Peracetylation Halogenation Reaction with Deacetylation 1p-methylseleno-N-acetyl-
-Acetyl-D- mine |—»| | | | | _ |
N-Acetyl-D-galactosal |r\e‘ ‘ (e.9. AcO. Pyrdine) Peracetylated GalNAC (6.0, HBTACOH) Glycosyl Halide (MeSeys and NaBHe Protected Me-SeGalNac @ 2

tyl
. NaOMe/MeOH)

Click to download full resolution via product page

Caption: A generalized workflow for the chemical synthesis of 13-methylseleno-N-acetyl-D-
galactosamine.

Detailed Methodology:

o Protection of Hydroxyl Groups: N-acetyl-D-galactosamine is first peracetylated using a
mixture of acetic anhydride and pyridine to protect all hydroxyl groups. This step is crucial for
controlling the stereoselectivity of the subsequent glycosylation reaction.

o Formation of the Glycosyl Halide: The peracetylated sugar is then treated with a hydrogen
halide, such as hydrogen bromide in acetic acid, to form the corresponding glycosyl halide at
the anomeric carbon.

 Introduction of the Methylseleno Group: The glycosyl halide is reacted with a selenium
nucleophile, which can be generated in situ from dimethyl diselenide and a reducing agent
like sodium borohydride. This step introduces the methylseleno group at the anomeric
position, typically with inversion of stereochemistry, leading to the B-anomer.

o Deprotection: The acetyl protecting groups are removed by Zemplén deacetylation, using a
catalytic amount of sodium methoxide in methanol, to yield the final product, 13-
methylseleno-N-acetyl-D-galactosamine.

« Purification: The final product is purified using chromatographic techniques, such as silica gel
chromatography or high-performance liquid chromatography (HPLC).
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Quantitative Analysis in Urine

The quantification of SeGalNac in biological samples like urine is essential for metabolic
studies. This is typically achieved using hyphenated analytical techniques.

Experimental Workflow for Urinary SeGalNac Analysis

. Sample Preparation > HPLC Separation > lonization > Mass Spectrometry I
Uil Sl (Centrifugation, Filtration) (Reversed-phase or HILIC) (ESI or APCI) (ICP-MS or MS/MS) Quantification

Click to download full resolution via product page
Caption: A typical workflow for the quantitative analysis of SeGalNac in urine samples.
Detailed Methodology:

o Sample Preparation: Urine samples are typically centrifuged to remove particulate matter
and may be filtered. For trace analysis, a pre-concentration step might be necessary.

o Chromatographic Separation: The prepared sample is injected into a high-performance liquid
chromatography (HPLC) system. Separation can be achieved using reversed-phase or
hydrophilic interaction liquid chromatography (HILIC) columns.

o Detection and Quantification: The eluent from the HPLC is introduced into a mass
spectrometer. Inductively coupled plasma mass spectrometry (ICP-MS) is highly sensitive for
selenium detection, while electrospray ionization tandem mass spectrometry (ESI-MS/MS)
can provide structural confirmation and quantification through specific fragmentation
patterns. Quantification is performed by comparing the signal of the analyte to that of a
known concentration of a synthesized standard.

Metabolic Pathway and Biological Significance

SeGalNac is a significant metabolite in the excretory pathway of selenium.[1][3] Its formation is
a detoxification mechanism to eliminate excess selenium from the body. To date, a direct role
for SeGalNac in cellular signaling pathways has not been established.

Proposed Metabolic Pathway of Selenosugars
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Caption: The proposed metabolic pathway for the formation and excretion of selenosugars.
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The metabolic pathway begins with inorganic selenium being reduced to selenide. Selenide
then reacts with oxidized glutathione (GSSG) to form selenodiglutathione, which is
subsequently reduced to glutathionylselenol. This reactive selenium species is thought to react
with UDP-N-acetylgalactosamine (UDP-GalNAc) to form a glutathione-S-conjugated
SeGalNac. This intermediate is then believed to undergo reductive methylation, with S-
adenosylmethionine (SAM) as the methyl donor, to form the final excretory product, 13-
methylseleno-N-acetyl-D-galactosamine, which is eliminated in the urine.[1][3]

Conclusion

SeGalNac, and its methylated derivative, are important molecules in the context of selenium
metabolism and detoxification. This guide provides a foundational understanding of its chemical
structure, methods for its synthesis and analysis, and its established biological role. For
researchers in toxicology, nutrition, and drug development, a thorough understanding of the
metabolic fate of selenium, including the formation of selenosugars, is critical. Further research
may yet uncover additional biological functions for these fascinating selenium-containing
carbohydrates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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